molecular formula C17H13N3O2 B2657144 4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1209644-04-1

4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2657144
CAS No.: 1209644-04-1
M. Wt: 291.31
InChI Key: RSVUWRRGEOHMTA-UHFFFAOYSA-N
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Description

4-(1H-Indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetically designed hybrid molecule that incorporates two privileged pharmacophores, positioning it as a promising scaffold for medicinal chemistry and drug discovery research. The 3,4-dihydroquinoxalin-2(1H)-one core is a structurally significant moiety recognized for its potent biological activities. Notably, derivatives of this scaffold have been identified as novel tubulin polymerization inhibitors that target the colchicine binding site, exhibiting low nanomolar anti-proliferative GI50 values against a range of human tumor cell lines, comparable to clinical agents like combretastatin A-4 (CA-4) and paclitaxel . This mechanism is a validated strategy in oncology research for developing potential anticancer and vascular-disrupting agents. The indole-3-carbonyl component is another ubiquitous structure in biologically active compounds. Indole-based molecules, such as indole-3-carbinol (I3C) and its derivatives, are widely studied for their chemopreventive potential and their ability to modulate multiple cellular signaling pathways critical in cell division, apoptosis, and angiogenesis . The strategic fusion of these two distinct systems into a single molecular architecture may confer synergistic activities or enable novel mechanisms of action. Researchers can leverage this compound as a key intermediate or a novel chemical probe to investigate new therapeutic candidates, particularly in oncology for the development of next-generation antitubulin agents . Its structure also provides opportunities for further synthetic modification to explore structure-activity relationships (SAR) and optimize drug-like properties, such as solubility and potency. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(1H-indole-3-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-10-20(15-8-4-3-7-14(15)19-16)17(22)12-9-18-13-6-2-1-5-11(12)13/h1-9,18H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVUWRRGEOHMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multistep reactions starting from commercially available precursors. One common method involves the condensation of 1H-indole-3-carbaldehyde with a suitable amine to form an intermediate, which is then cyclized under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and palladium-catalyzed coupling reactions are often employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various indole-based compounds .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit promising anticancer activities. For example, compounds derived from this scaffold have been shown to inhibit various cancer cell lines through mechanisms involving tubulin inhibition and apoptosis induction.

  • Mechanism of Action : The compounds disrupt microtubule dynamics, which is essential for mitosis. This leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Case Studies : A study reported that specific derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have synthesized derivatives that exhibit activity against a range of bacterial strains.

  • Synthesis and Testing : New 3-substituted indole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated significant activity against both Gram-positive and Gram-negative bacteria .
  • Notable Findings : Some derivatives showed comparable effectiveness to standard antibiotics, suggesting potential for development into new antimicrobial agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one.

  • Targeting Neurodegenerative Diseases : Compounds have been identified that inhibit c-Jun N-terminal kinase 3 (JNK3), a therapeutic target for Alzheimer’s disease. This inhibition could lead to reduced neuronal apoptosis and improved outcomes in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the indole or quinoxaline rings can significantly alter their potency and selectivity.

  • Position Variations : Substituents at the C-3 position of quinoxalinones have been shown to enhance anticancer activity, while modifications on the indole moiety can improve selectivity towards specific cancer types .

Mechanism of Action

The mechanism of action of 4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Activity

  • N4 Modifications :

    • Indole-3-carbonyl (Target Compound): The indole group may mimic the pyrrole in C4, providing π-π stacking with hydrophobic residues (e.g., Leu101, Val146) and hydrogen bonding via the carbonyl oxygen .
    • Quinazolin-4-yl (6a): Enhances antiproliferative activity by exploiting hydrophobic pockets in tubulin or kinase targets .
    • Heteroaromatic substituents (C5–C9): Suboptimal compared to pyrrole/indole, underscoring the importance of aromatic bulk for van der Waals interactions .
  • C6/C7 Modifications :

    • Phenyl at C6 (C14): Occupies a hydrophobic cavity, improving stability and ΔGest by 5 kcal/mol .
    • Carboxylic acids at C7 (C4, C14): Critical for interacting with the Y-S-R motif (Tyr135, Ser137) in sGC, with dicarboxylic derivatives (C14) showing superior affinity .

Physicochemical and Pharmacokinetic Considerations

  • Stability : C14’s 70% population (vs. C4’s 29%) correlates with reduced conformational flexibility due to the phenyl group at C6 .
  • Cell-based activity: Despite strong in silico binding, some derivatives (e.g., monocarboxylic C4 analogs) lack cellular sGC activation due to poor solubility or membrane permeability . The indole-3-carbonyl group may address this via improved lipophilicity.
  • Reactivity : Chloroacetyl-substituted analogs (e.g., sc-348236) exhibit enhanced electrophilicity for acylation reactions, unlike the target compound’s indole-carbonyl, which prioritizes target binding over reactivity .

Biological Activity

4-(1H-indole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article compiles findings from various studies to present a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and antiviral properties.

  • Molecular Formula : C₁₃H₉N₃O
  • Molecular Weight : 227.23 g/mol
  • CAS Number : Not specified in the sources.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit potent antimicrobial properties. For instance, a study evaluated several derivatives, including this compound, against various bacterial strains. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives.
  • Significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
  • Synergistic effects with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy .

Anticancer Activity

The compound has shown promise in anticancer research as well. It was found to inhibit specific cancer-related pathways:

  • Eya2 Inhibition : Eya2 is a promising therapeutic target for cancer; compounds derived from 3,4-dihydroquinoxalin-2(1H)-one have been reported to inhibit this target effectively .
  • JNK3 Inhibition : This compound also inhibits c-Jun N-terminal kinase 3 (JNK3), which is relevant for therapeutic strategies against Alzheimer’s disease .

Antiviral Activity

In addition to antimicrobial and anticancer properties, the compound exhibits antiviral activity:

  • A study indicated that synthesized derivatives showed low IC50 values against influenza virus (H1N1) and herpes simplex virus (HSV-1). For example, one derivative displayed an IC50 of 0.0027 µM against H1N1 .

Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionMIC/IC50 ValuesNotes
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mLEffective against biofilm formation
AnticancerEya2Not specifiedPotential therapeutic target
JNK3Not specifiedRelevant for Alzheimer’s disease
AntiviralH1N10.0027 µMHigh selectivity index

Case Study 1: Antimicrobial Evaluation

In a detailed study on antimicrobial activity, several derivatives of the compound were tested against common pathogens. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth and biofilm formation. The study utilized various methods including MIC determination and time-kill assays to establish the efficacy of the compounds .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of synthesized derivatives against H1N1 and HSV-1. The study employed quantitative PCR assays to evaluate viral gene expression post-treatment with the compounds, confirming their potential as broad-spectrum antiviral agents .

Q & A

Q. Table 1: Representative Synthetic Methods

MethodReagents/ConditionsYield (%)Key ProductReference
Copper-catalyzed alkynylationCuI, O₂, visible light, DMF, 80°C33–653-((4-Chlorophenyl)ethynyl)-4-benzyl derivative (3ad)
Microwave-assisted synthesisi-PrOH, MW irradiation, 120°C47–88Antitumor 7-methoxy derivatives (6l, 6m)
NaH-mediated cyclizationNaH, NMP, 24–80 h47–65(Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene] (4c)

Advanced: How can regioselective functionalization of 3,4-dihydroquinoxalin-2(1H)-ones be achieved?

Methodological Answer:
Regioselectivity is controlled by substituent positioning and catalyst choice:

  • Palladium-catalyzed cross-coupling : 3-Bromo-4-tosyloxyquinolin-2(1H)-one reacts with arylboronic acids to yield 3,4-disubstituted derivatives .
  • HFIP-catalyzed Mannich reactions : Difluoro-substituted derivatives are synthesized via hexafluoroisopropanol (HFIP)-mediated reactions, enabling divergent functionalization .

Key Insight : Copper catalysis under aerobic conditions avoids costly ligands and enables alkynylation at the 3-position .

Basic: What characterization techniques are critical for confirming the structure of synthesized derivatives?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., 3ad: δ 7.2–7.4 ppm for aromatic protons) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ for 3h: calculated 343.0844, found 343.0840) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) groups .

Q. Table 2: Analytical Data for Selected Compounds

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)HRMS ([M+H]+)Reference
3ad7.2–7.4 (m, Ar-H)120–140 (Ar-C)367.1052
6l8.1 (s, NH), 3.9 (s, OCH₃)162 (C=O), 55 (OCH₃)432.1589

Advanced: What mechanistic insights explain the antitumor activity of 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives?

Methodological Answer:
These derivatives act as tubulin-binding tumor-vascular disrupting agents (VDAs) , targeting endothelial cells in tumor vasculature . Key mechanisms:

  • Microtubule depolymerization : Disrupts cytoskeletal integrity, inducing apoptosis.
  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., cyano in 6l) enhance potency by improving binding to β-tubulin .

Q. Table 3: Antitumor Activity of Selected Derivatives

CompoundIC₅₀ (μM)MechanismKey Structural FeatureReference
6l0.12Tubulin depolymerization4-Cyanophenylamino group
6m0.09Inhibition of angiogenesis3-Cyanophenylamino group

Advanced: How do substituents influence the photophysical properties of (Z)-3-(quinolin-2-ylmethylene)-3,4-dihydroquinoxalin-2(1H)-one derivatives?

Methodological Answer:
Substituents modulate aggregation-induced emission (AIE) via steric and electronic effects:

  • ESIPT/TICT mechanisms : Electron-donating groups (e.g., methoxy) stabilize excited-state intramolecular proton transfer (ESIPT), while bulky substituents restrict twisted intramolecular charge transfer (TICT), enhancing fluorescence in aggregated states .

Q. Table 4: Photophysical Properties

DerivativeSubstituent Positionλₑₘ (nm)Quantum Yield (Φ)MechanismReference
3f5-Methyl5200.45ESIPT-dominated
3h5-Bromo5500.32TICT suppression

Advanced: What strategies resolve contradictions in biological activity data for dihydroquinoxalinone derivatives?

Methodological Answer:

  • Dose-dependent effects : Low doses may show agonist activity (e.g., sigma receptor activation in 34b), while high doses induce cytotoxicity .
  • Metabolic stability : Hydroxyl groups (e.g., in 34c) improve pharmacokinetics but may reduce membrane permeability, requiring pro-drug strategies .

Recommendation : Validate in vivo activity using dual assays (e.g., forced-swimming test for antidepressants and tubulin-binding assays for antitumor agents ).

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